(2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
Description
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Properties
IUPAC Name |
(2S,5R)-5-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11;/h1,4-5,7-8H,2-3,6H2,(H,12,13);1H/t7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBHGBBZCRPMMX-WLYNEOFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN2C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride, also known by its CAS number 1969288-33-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C9H13ClN2O3
- Molecular Weight : 220.66 g/mol
- Structure : The compound features a pyrazole ring and an oxolane structure, which contribute to its unique biological properties.
Research indicates that (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride may interact with various biological pathways. Its structural components suggest potential activity in modulating enzyme functions and receptor interactions.
Potential Targets:
Biological Activity Data
A summary of biological activities and findings related to (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride is presented in the following table:
Case Study 1: Inhibition of Environmental Pollutants
In a study examining the effects of various compounds on AhR-mediated pathways, (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride was identified as a candidate for further testing due to its structural similarity to known inhibitors like CH-223191. It was observed that compounds with similar structures could effectively block TCDD binding to AhR and mitigate associated toxicities .
Case Study 2: Pharmacokinetic Profile
Investigations into the pharmacokinetics of related compounds suggest that (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid; hydrochloride may exhibit favorable absorption characteristics due to its moderate lipophilicity and potential for blood-brain barrier penetration .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of carboxylic acids have been tested against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These studies utilize methods like broth microdilution to evaluate minimum inhibitory concentrations (MICs).
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | |
| Compound B | Klebsiella pneumoniae | 16 | |
| (2S,5R)-5-(Pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride | TBD | TBD |
Anticancer Potential
The anticancer potential of this compound is also being explored. Preliminary studies suggest that derivatives can induce apoptosis in cancer cell lines. For example, the A549 human lung cancer cell line has been used to assess cytotoxic effects through MTT assays.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 25 | TBD |
| HeLa | 30 | TBD |
Case Studies
- Antimicrobial Efficacy : A study published in April 2023 demonstrated that derivatives of similar compounds showed promising results against multidrug-resistant strains. The research highlighted the structure-dependent activity against pathogens, emphasizing the need for novel scaffolds in drug development .
- Cytotoxicity Assessment : Another investigation into the cytotoxicity of related compounds revealed significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer activity .
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins. These studies provide insights into how structural modifications can lead to improved biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
